![molecular formula C22H22N2O4S B2523847 4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide CAS No. 683791-85-7](/img/structure/B2523847.png)
4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide
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Overview
Description
“4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide” is a small molecule . It belongs to the class of organic compounds known as n-benzylbenzamides, which are compounds containing a benzamide moiety that is N-linked to a benzyl group .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular formula of “4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide” is C14H14N2O3S . The average weight is 290.338 and the monoisotopic weight is 290.072513014 .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, oxidation are some of the reactions that occur at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide” are not available .Scientific Research Applications
Antibacterial Applications
This compound has been used in the design and synthesis of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives . These derivatives have been evaluated for their in vitro antibacterial activity against both Gram-positive (Enterococcus, Bacillus subtilis, and Staphylococcus aureus) and Gram-negative (Salmonella, Klebsiella, and Escherichia coli) bacteria . Some of the derivatives have shown significant biological activity with a potency comparable to the standard drug Streptomycin .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound . These studies, along with pharmacokinetic properties ADMET (absorption, distribution, metabolic, excretion, and toxicity), molecular properties, and TOPKAT analysis, were predicted through in silico methods . These studies help in understanding the interaction of the compound with biological targets and its potential therapeutic applications.
Synthesis of Benzamides
“4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide” is a type of benzamide derivative . Benzamides are synthesized through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
Pharmaceutical Applications
Benzamides, including “4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide”, are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib, and diltiazem (calcium channel blockers used in the treatment of angina and hypertension) .
Industrial Applications
Benzamides are also widely used in industries such as paper, plastic, and rubber . They serve as intermediate products in the synthesis of various materials .
Agricultural Applications
Amide compounds, including benzamides, are used in agricultural areas . They are often used as intermediate products in the synthesis of various agricultural agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-24(16-17-8-4-3-5-9-17)29(26,27)19-14-12-18(13-15-19)22(25)23-20-10-6-7-11-21(20)28-2/h3-15H,16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXZRCNFCRXRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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